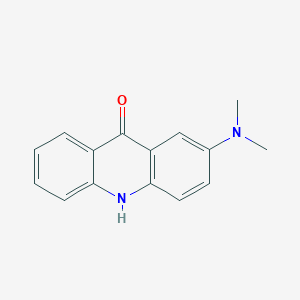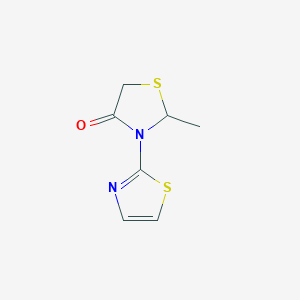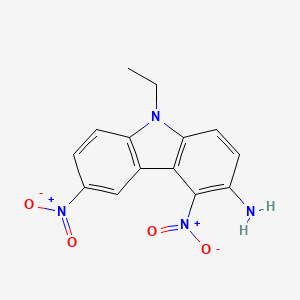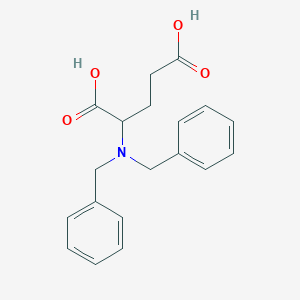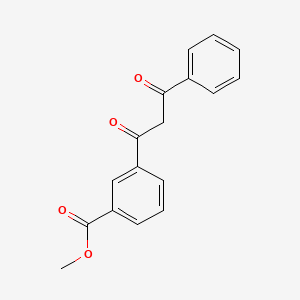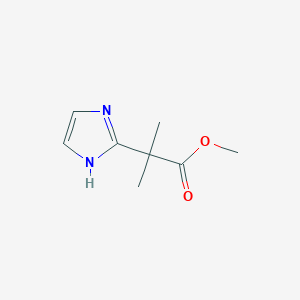
methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are gaining popularity due to their ability to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate involves its interaction with molecular targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate include other imidazole derivatives such as:
- 2-(1H-imidazol-2-yl)ethanol
- 2-(1H-imidazol-2-yl)acetic acid
- 2-(1H-imidazol-2-yl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methyl ester group, which can influence its reactivity and solubility. This unique structural feature allows it to participate in specific reactions and applications that other imidazole derivatives may not be suitable for .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12-3)6-9-4-5-10-6/h4-5H,1-3H3,(H,9,10) |
InChI Key |
ZCDJTHIEOWUILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


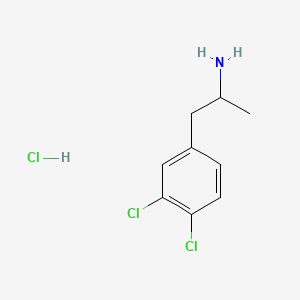
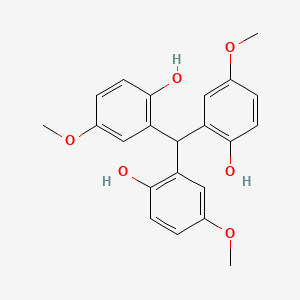
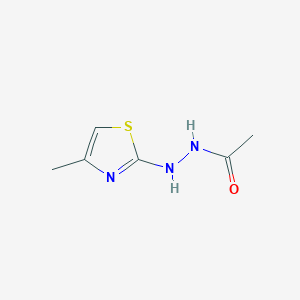
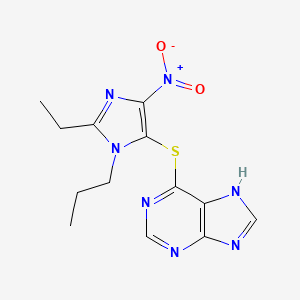
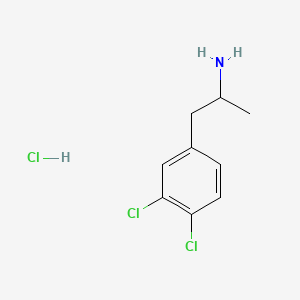
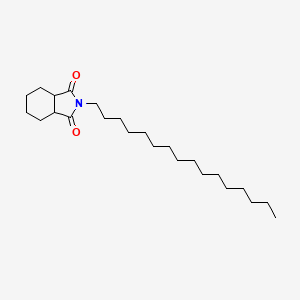
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
